1-(4'-Chlorophenyl)-3-methyl-5-pyrazolone
Overview
Description
1-(4'-Chlorophenyl)-3-methyl-5-pyrazolone is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse pharmacological activities and are widely studied in medicinal chemistry
Scientific Research Applications
1-(4'-Chlorophenyl)-3-methyl-5-pyrazolone has a wide range of scientific research applications, including:
Mechanism of Action
Target of Action
Similar compounds such as pyraclostrobin, a member of the strobilurin group of fungicides, are known to target mitochondrial respiration . Pyraclostrobin is used against Botrytis cinerea and Alternaria alternata . Another study mentions that pyrazole-bearing compounds have shown potent antileishmanial and antimalarial activities .
Mode of Action
Related compounds like pyraclostrobin work by disrupting the production of adenosine triphosphate . This disruption occurs through the inhibition of mitochondrial respiration by blocking electron transfer within the respiratory chain .
Biochemical Pathways
It can be inferred from related compounds that the compound may affect the mitochondrial respiratory chain, leading to the disruption of important cellular biochemical processes .
Result of Action
Based on the mode of action of related compounds, it can be inferred that the compound may lead to the disruption of cellular energy production, resulting in the cessation of growth of targeted organisms .
Biochemical Analysis
Biochemical Properties
It is known that pyrazoline derivatives have confirmed biological and pharmacological activities . They have been reported to exhibit antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
Cellular Effects
Pyrazoline derivatives have been shown to affect cells by increasing the production of reactive oxygen species (ROS) under cellular damage . This increase in ROS can negatively affect different cellular components .
Molecular Mechanism
It is suggested that pyrazoline derivatives may interact with enzymes involved in glutathione metabolism and H2O2 scavenging .
Temporal Effects in Laboratory Settings
It is known that pyrazoline derivatives can have long-term effects on cellular function .
Dosage Effects in Animal Models
Pyrazoline derivatives have been shown to have significant effects on both allergic asthma and allergic itching in animal models .
Metabolic Pathways
It is known that pyrazoline derivatives can affect the levels of important plant hormones including the gibberellins (GAs), abscisic acid (ABA) and cytokinins (CK) .
Transport and Distribution
It is known that pyrazoline derivatives can be transported and distributed within cells and tissues .
Subcellular Localization
It is known that pyrazoline derivatives can be localized in the nucleus .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4'-Chlorophenyl)-3-methyl-5-pyrazolone typically involves the condensation of 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehydes, ethyl acetoacetate, and hydrazine hydrate using sodium acetate as a catalyst . This one-pot protocol is efficient and environmentally friendly, offering high yields and short reaction times.
Industrial Production Methods
Industrial production methods for this compound often utilize multicomponent reactions (MCRs) due to their simplicity, high selectivity, and rapid construction of complex molecules without the need for intermediate isolation . These methods are advantageous for large-scale production, ensuring consistency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1-(4'-Chlorophenyl)-3-methyl-5-pyrazolone undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding oxidized form.
Reduction: Reducing agents can be used to reduce the compound, altering its chemical structure and properties.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include sodium acetate, hydrazine hydrate, and ethyl acetoacetate . Reaction conditions often involve moderate temperatures and the use of catalysts to enhance reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide
- 4,4′-(arylmethylene)-bis-(1H-pyrazol-5-ols)
Uniqueness
1-(4'-Chlorophenyl)-3-methyl-5-pyrazolone stands out due to its unique structural features and diverse range of applications. Its ability to undergo various chemical reactions and its potential pharmacological activities make it a valuable compound in both scientific research and industrial applications.
Properties
IUPAC Name |
2-(4-chlorophenyl)-5-methyl-4H-pyrazol-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c1-7-6-10(14)13(12-7)9-4-2-8(11)3-5-9/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHIXQFSPEDIMGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8065325 | |
Record name | 3H-Pyrazol-3-one, 2-(4-chlorophenyl)-2,4-dihydro-5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8065325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
26 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24817297 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
13024-90-3 | |
Record name | 1-(4-Chlorophenyl)-3-methyl-5-pyrazolone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13024-90-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3H-Pyrazol-3-one, 2-(4-chlorophenyl)-2,4-dihydro-5-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013024903 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3H-Pyrazol-3-one, 2-(4-chlorophenyl)-2,4-dihydro-5-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3H-Pyrazol-3-one, 2-(4-chlorophenyl)-2,4-dihydro-5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8065325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-chlorophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.608 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Q1: How does the structure of 1-(4-Chlorophenyl)-3-methyl-2-pyrazolin-5-one influence its reactivity with hydroxyl radicals (•OH)?
A1: Research suggests that the phenyl group in 1-(4-Chlorophenyl)-3-methyl-2-pyrazolin-5-one and its analogs plays a crucial role in scavenging •OH. [] While the exact mechanism wasn't fully elucidated in the study, evidence points towards the formation of OH adducts on the phenyl ring. Quantum chemical calculations further suggest that the ortho position of the phenyl group is the most susceptible to •OH attack. [] This implies that the electron distribution within the phenyl ring, potentially influenced by the chlorine substituent, dictates the molecule's reactivity towards •OH.
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